molecular formula C9H6ClNO3 B13457269 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid

2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid

Cat. No.: B13457269
M. Wt: 211.60 g/mol
InChI Key: XTHZPAGTTWVSOK-UHFFFAOYSA-N
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Description

2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid typically involves the reaction of 2-aminophenol with chloroacetic acid under specific conditions. One common method involves refluxing 2-aminophenol with chloroacetic acid in the presence of a suitable catalyst, such as a metal catalyst or an ionic liquid catalyst . The reaction is carried out in a solvent like ethanol or water, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the product. Catalysts like nanocatalysts can be employed to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can introduce different substituents into the benzoxazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-1,3-benzoxazol-2-yl)acetic acid
  • 2-(6-Chloro-1,2-benzoxazol-4-yl)acetic acid
  • 2-(6-Chloro-1,2-benzoxazol-5-yl)acetic acid

Uniqueness

2-(6-Chloro-1,2-benzoxazol-3-yl)acetic acid is unique due to its specific substitution pattern on the benzoxazole ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C9H6ClNO3

Molecular Weight

211.60 g/mol

IUPAC Name

2-(6-chloro-1,2-benzoxazol-3-yl)acetic acid

InChI

InChI=1S/C9H6ClNO3/c10-5-1-2-6-7(4-9(12)13)11-14-8(6)3-5/h1-3H,4H2,(H,12,13)

InChI Key

XTHZPAGTTWVSOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)ON=C2CC(=O)O

Origin of Product

United States

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